molecular formula C16H14Cl2N2O3 B7590664 2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide

2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide

Cat. No.: B7590664
M. Wt: 353.2 g/mol
InChI Key: FKTOAWXIFQSJIF-DJKKODMXSA-N
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Description

2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound exhibits unique chemical properties that make it useful in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-methoxyphenylhydrazine under basic conditions. The resulting hydrazone intermediate is then reacted with ethyl bromoacetate to yield the final product. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like acetonitrile. Temperature control and reaction time are critical to ensure a high yield and purity of the final compound.

Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow chemistry techniques, which enhance the efficiency and scalability of the synthesis. This method involves the same chemical reactions but under controlled conditions using specialized equipment to manage temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions: 2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be achieved using reducing agents such as sodium borohydride.

  • Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorinated aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

  • Reduction: Sodium borohydride in methanol or ethanol.

  • Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in multistep organic syntheses.

Biology: In biological studies, it is employed as a probe to investigate enzyme-substrate interactions and to study the effects of halogenated compounds on biological systems.

Medicine: Its potential medicinal applications include serving as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry: The compound finds use in the production of agrochemicals, dyes, and polymers due to its reactive functional groups and stability.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors, which are involved in biological pathways. The mechanism often involves binding to the active site of the target molecule, leading to inhibition or modulation of its activity. This binding can be influenced by the electronic and steric properties of the compound, which are governed by its chemical structure.

Comparison with Similar Compounds

  • 2-[(E)-(2,4-difluorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide

  • 2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-ethoxyphenyl)acetamide

  • 2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methylphenyl)acetamide

Uniqueness: The uniqueness of 2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide lies in its specific halogenation pattern and the presence of a methoxyphenyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

And there you have it, a comprehensive overview of this compound, with its chemistry, applications, and uniqueness all tied up neatly. What's your next move?

Properties

IUPAC Name

2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c1-22-15-5-3-2-4-14(15)20-16(21)10-23-19-9-11-6-7-12(17)8-13(11)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTOAWXIFQSJIF-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CON=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)CO/N=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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